

# Desmethyl Ferroquine: A Technical Overview of its Chemical Structure, Synthesis, and Antimalarial Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Desmethyl ferroquine |           |
| Cat. No.:            | B3182555             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Desmethyl ferroquine** (SSR97213) is the principal and biologically active metabolite of ferroquine, a novel organometallic antimalarial agent.[1][2] Ferroquine itself was developed as a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome chloroquine resistance.[3][4] **Desmethyl ferroquine**, a mono-N-demethylated derivative of its parent compound, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of **desmethyl ferroquine**, with a focus on its mechanism of action and the experimental methodologies used for its evaluation.

# **Chemical Structure and Physicochemical Properties**

**Desmethyl ferroquine** is characterized by a 4-aminoquinoline core linked to a ferrocene group through a methylamino-methyl side chain. The key structural difference from ferroquine is the presence of a methylamino group (-NHCH<sub>3</sub>) in place of a dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>).



| Property          | Value                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 7-chloro-N-[[2-<br>(methylaminomethyl)cyclopent<br>a-2,4-dien-1-yl]methyl]quinolin-<br>4-amine;cyclopenta-1,3-<br>diene;iron(2+) | [5]       |
| Synonyms          | Mono-N-demethylferroquine,<br>SSR97213                                                                                           | [5]       |
| CAS Number        | 903546-18-9                                                                                                                      | [1][5]    |
| Molecular Formula | C22H22CIFeN3                                                                                                                     | [1][5]    |
| Molecular Weight  | 419.73 g/mol                                                                                                                     | [1][5]    |
| SMILES            | CNCC1=CC=C[C-]1CNC2=C3<br>C=CC(=CC3=NC=C2)Cl.<br>[CH-]1C=CC=C1.[Fe+2]                                                            | [5]       |
| Appearance        | Light yellow to yellow solid                                                                                                     | [1]       |
| Solubility        | DMSO: 2.5 mg/mL (5.96 mM; requires sonication) H <sub>2</sub> O: < 0.1 mg/mL (insoluble)                                         | [1][6]    |
| Storage           | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.                                   | [1]       |

# **Synthesis of Desmethyl Ferroquine**

The synthesis of **desmethyl ferroquine** can be achieved through a convergent reductive amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9] The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.

## **General Synthetic Scheme:**



A detailed, step-by-step protocol from peer-reviewed literature specifically for **desmethyl ferroquine** is not readily available. However, based on the patented methodology for ferroquine and its analogues, the synthesis would proceed as follows:

- Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a suitable ferrocene precursor through a series of reactions involving formylation and aminomethylation.
- Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.
- Reduction: The imine is then reduced to the corresponding amine, desmethyl ferroquine. A
  variety of reducing agents can be employed for this step, such as sodium borohydride in
  ethanol.
- Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure desmethyl ferroquine.

### Characterization

The structural confirmation of synthesized **desmethyl ferroquine** would be performed using a combination of spectroscopic and spectrometric techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of all protons and carbons in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and confirm its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

# **Antimalarial Activity**



**Desmethyl ferroquine** exhibits potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine.

| P. falciparum Strain                          | IC50 (nM)                     | Reference |
|-----------------------------------------------|-------------------------------|-----------|
| 3D7 (Chloroquine-sensitive)                   | $4.9 \pm 0.9$                 | [10]      |
| W2 (Chloroquine-resistant)                    | 12.0 ± 2.6                    | [10]      |
| Clinical Isolates (Thai-Burmese border, n=65) | 37.00 (95% CI: 34.32 - 39.89) | [11]      |
| P. vivax (schizont maturation, n=52)          | 77 (75% CIs: 14 - 205)        | [12]      |

# Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for **desmethyl ferroquine**, similar to its parent compound and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria parasite's digestive vacuole.[13]

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin (β-hematin). **Desmethyl ferroquine** is believed to accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to parasite death.



#### Mechanism of Action: Inhibition of Heme Detoxification





### Experimental Workflow for Antimalarial Evaluation



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The antimalarial ferroquine: from bench to clinic PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II pilot trial to evaluate safety and efficacy of ferroquine against early Plasmodium falciparum in an induced blood-stage malaria infection study PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of ferroquine enantiomers: first investigation of effects of metallocenic chirality upon antimalarial activity and cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8497375B2 Method of synthesis of ferroquine by convergent reductive amination -Google Patents [patents.google.com]
- 9. KR20130122709A Method of synthesis of ferroquine by convergent reductive amination -Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl Ferroquine: A Technical Overview of its Chemical Structure, Synthesis, and Antimalarial Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182555#chemical-structure-of-desmethyl-ferroquine]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com